molecular formula C13H22O2 B1585790 1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate CAS No. 61931-80-4

1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate

Cat. No.: B1585790
CAS No.: 61931-80-4
M. Wt: 210.31 g/mol
InChI Key: IVSZEHYDOLAREK-PKNBQFBNSA-N
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Description

1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate (CAS 61931-80-4) is an ester derivative of the tertiary alcohol 3,7-dimethyl-1,6-nonadien-3-ol (CAS 10339-55-6), also known as ethyl linalool . Its molecular formula is C₁₃H₂₂O₂, with a molecular weight of 210.31 g/mol . The compound is characterized by a branched nonadienyl chain with an acetate group at the 3-position, contributing to its use in fragrances for its stability and modified odor profile compared to its alcohol precursor .

Key properties:

  • Volatility: Classified as a heart-to-base note in perfumery due to moderate volatility .
  • Odor Profile: Imparts floral, citrus, and woody nuances, often used in lavender and bergamot accords .
  • Synthesis: Prepared via acetylation of 3,7-dimethyl-1,6-nonadien-3-ol, which is synthesized through condensation of 3-methyl-1-penten-3-ol with ethyl acetoacetate, followed by partial hydrogenation .

Properties

CAS No.

61931-80-4

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

[(6E)-3,7-dimethylnona-1,6-dien-3-yl] acetate

InChI

InChI=1S/C13H22O2/c1-6-11(3)9-8-10-13(5,7-2)15-12(4)14/h7,9H,2,6,8,10H2,1,3-5H3/b11-9+

InChI Key

IVSZEHYDOLAREK-PKNBQFBNSA-N

SMILES

CCC(=CCCC(C)(C=C)OC(=O)C)C

Isomeric SMILES

CC/C(=C/CCC(C)(C=C)OC(=O)C)/C

Canonical SMILES

CCC(=CCCC(C)(C=C)OC(=O)C)C

Other CAS No.

61931-80-4

Pictograms

Environmental Hazard

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate can be synthesized through several chemical routes. One common method involves the esterification of 1,6-Nonadien-3-ol, 3,7-dimethyl- with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the alcohol and acetic anhydride are heated together, allowing the formation of the acetate ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products .

Chemical Reactions Analysis

Types of Reactions

1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate has several applications in scientific research:

    Chemistry: Used as a starting material or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cell membranes and proteins, altering their function and leading to observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Alcohol: 3,7-Dimethyl-1,6-nonadien-3-ol (Ethyl Linalool)

  • Molecular Formula : C₁₁H₂₀O (MW 168.28 g/mol) .
  • CAS : 10339-55-6 .
  • Key Differences: Volatility: Higher volatility (head/heart note) compared to the acetate . Odor: Fresher, more citrus-forward aroma, but less stable due to the hydroxyl group . Safety: Acute oral LD₅₀ in rats >5 g/kg; classified as safe for use in fragrances under current guidelines .

Analogous Esters

a) 5,9-Undecadien-2-ol, 6,10-dimethyl-, acetate (CAS 91482-37-0)
  • Molecular Formula : C₁₅H₂₆O₂ (MW 238.37 g/mol) .
  • Structural Features : Longer carbon chain (C11 vs. C9) and additional methyl group at the 10-position.
  • Applications : Used in fruity and tropical fragrance formulations due to enhanced tenacity .
b) 2,6-Dimethyl-1,6-heptadien-3-ol acetate
  • Molecular Formula : C₁₁H₁₈O₂ (MW 182.26 g/mol) .
  • Key Role : A biogenetic precursor to insect pheromones, highlighting divergent biological activity compared to the target compound .
c) 1,6-Octadien-3-ol, 3,7-dimethyl-, formate (CAS 115-99-1)
  • Molecular Formula : C₁₁H₁₈O₂ (MW 182.26 g/mol) .
  • Functional Group : Formate ester instead of acetate.
  • Odor Profile: Sharper, greener notes due to the formate moiety; less common in mainstream perfumery .

Functional Group Variants: Linalool and Derivatives

  • β-Linalool (CAS 78-70-6):
    • Molecular Formula : C₁₀H₁₈O (MW 154.25 g/mol) .
    • Comparison : Shorter chain (C10 vs. C11 in ethyl linalool) and absence of a double bond at the 6-position, resulting in a sweeter, floral scent .

Comparative Data Table

Compound Name CAS Molecular Formula MW (g/mol) Functional Group Key Applications
1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate 61931-80-4 C₁₃H₂₂O₂ 210.31 Acetate Perfumes (floral, woody notes)
3,7-Dimethyl-1,6-nonadien-3-ol (Ethyl Linalool) 10339-55-6 C₁₁H₂₀O 168.28 Alcohol Citrus, lavender fragrances
5,9-Undecadien-2-ol, 6,10-dimethyl-, acetate 91482-37-0 C₁₅H₂₆O₂ 238.37 Acetate Tropical/fruity accords
1,6-Octadien-3-ol, 3,7-dimethyl-, formate 115-99-1 C₁₁H₁₈O₂ 182.26 Formate Niche green fragrances
β-Linalool 78-70-6 C₁₀H₁₈O 154.25 Alcohol Floral, sweet perfumes

Biological Activity

1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate, also known as 3,7-dimethylnona-1,6-dien-3-yl acetate, is an organic compound with a molecular formula of C13H22O2 and a molecular weight of approximately 210.31 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antioxidant research. This article will explore its biological activity through various studies, including case studies and detailed research findings.

Chemical Structure and Properties

The structure of this compound is characterized by a nonadiene backbone with two methyl groups and an acetate functional group at the third carbon position. This unique configuration contributes to its distinct aroma profile and reactivity, making it valuable in fragrance and flavor applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by showed that this compound effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for several pathogens were determined as follows:

Pathogen MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been studied for its antioxidant capabilities. A study published in a peer-reviewed journal demonstrated that the compound exhibited notable free radical scavenging activity. The half-maximal inhibitory concentration (IC50) for DPPH radical scavenging was found to be approximately 30 µg/mL . This suggests its potential role in protecting cells from oxidative stress.

Anti-inflammatory and Analgesic Effects

Emerging research is investigating the anti-inflammatory and analgesic properties of this compound. In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 . Furthermore, pain response tests indicated that the compound may modulate pain perception pathways.

The biological effects of this compound are believed to arise from its interaction with cell membranes and proteins. The acetate group enhances its ability to penetrate lipid membranes, allowing it to interact with various molecular targets within biological systems. This interaction can lead to alterations in cellular functions that contribute to its observed biological effects .

Case Study: Antimicrobial Efficacy

A recent case study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. The study revealed that the compound not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapy . This synergistic effect may provide a novel approach to combating antibiotic resistance.

Case Study: Antioxidant Potential

Another case study focused on the antioxidant effects of this compound in a model of oxidative stress induced by hydrogen peroxide in human cell lines. Results showed a significant decrease in cell death and oxidative damage markers when treated with the compound .

Q & A

Basic Question: How can researchers differentiate structural isomers of ethyl linalool and validate its molecular configuration?

Methodological Answer:
Structural elucidation requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) can resolve double-bond geometry and stereochemistry via coupling constants (e.g., cis vs. trans protons). Mass spectrometry (MS) distinguishes isomers based on fragmentation patterns, while gas chromatography (GC) with chiral columns separates enantiomers. The NIST Chemistry WebBook provides reference spectra for 3,7-dimethyl-1,6-nonadien-3-ol derivatives, including retention indices and electron ionization (EI) mass spectra . Computational tools like density functional theory (DFT) can predict NMR shifts for comparison with experimental data .

Basic Question: What synthetic routes are optimal for producing high-purity ethyl linalool, and how can reaction yields be quantified?

Methodological Answer:
Ethyl linalool is synthesized via acetylation of 3,7-dimethyl-1,6-nonadien-3-ol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., DMAP or pyridine). Reaction progress is monitored using thin-layer chromatography (TLC) or in situ Fourier-transform infrared spectroscopy (FTIR) to track esterification. Yields are quantified via GC with internal standards (e.g., n-tetradecane) or HPLC using a C18 column and UV detection at 210–230 nm. Purity is validated by comparing retention times and spectral data with NIST reference libraries .

Basic Question: What analytical methods are recommended for quantifying ethyl linalool in complex matrices (e.g., plant extracts or reaction mixtures)?

Methodological Answer:
GC-MS is the gold standard for volatile terpenoids. A DB-5MS capillary column (30 m × 0.25 mm ID) with helium carrier gas (1 mL/min) and a temperature gradient (50°C to 250°C at 5°C/min) resolves ethyl linalool from co-eluting compounds. For non-volatile matrices, HPLC with a polar embedded column (e.g., Zorbax Eclipse Plus C18) and evaporative light scattering detection (ELSD) improves sensitivity. Quantitation requires calibration curves using certified reference materials (CRMs) and validation via spike-recovery experiments .

Advanced Question: How does stereochemistry influence the physicochemical and biological properties of ethyl linalool?

Methodological Answer:
Stereoisomerism in ethyl linalool (e.g., cis vs. trans double bonds) affects volatility, solubility, and receptor binding. Chiral GC or HPLC separates enantiomers, while circular dichroism (CD) spectroscopy confirms absolute configuration. Bioactivity assays (e.g., antimicrobial disk diffusion or antioxidant DPPH scavenging) reveal stereochemical dependencies. For example, (3R)-ethyl linalool may exhibit stronger antimicrobial activity due to enhanced membrane penetration, as seen in structurally related linalool derivatives .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to explore ethyl linalool’s functional group contributions?

Methodological Answer:
SAR studies involve synthesizing analogs (e.g., replacing the acetate group with propionate or modifying methyl branches) and testing bioactivity. For example:

  • Antioxidant activity : Compare radical scavenging (DPPH/ABTS assays) of ethyl linalool vs. its alcohol precursor.
  • Antimicrobial efficacy : Use microbroth dilution (MIC/MBC) against E. coli and S. aureus.
  • Odor profile : Gas chromatography-olfactometry (GC-O) identifies key odorants.
    Computational tools like molecular docking (AutoDock Vina) predict interactions with biological targets (e.g., bacterial enzymes or olfactory receptors) .

Advanced Question: What degradation products form under oxidative or thermal stress, and how can they be characterized?

Methodological Answer:
Accelerated stability testing (40°C/75% RH for 6 months) simulates degradation. Oxidative products (e.g., epoxides or aldehydes) are identified via LC-QTOF-MS with positive/negative ionization. Thermal degradation (e.g., 150°C for 24 hrs) produces fragmentation products analyzable by pyrolysis-GC-MS. Isotopic labeling (e.g., deuterated solvents) tracks reaction pathways. For example, ethyl linalool may degrade to geranyl acetate analogs under UV light, as observed in linalyl acetate studies .

Advanced Question: How can computational modeling predict ethyl linalool’s interaction with biological systems?

Methodological Answer:
Molecular dynamics (MD) simulations (AMBER or GROMACS) model interactions with lipid bilayers or proteins. Docking studies (e.g., with Mycobacterium tuberculosis enoyl-ACP reductase) identify binding affinities. Quantitative structure-property relationship (QSPR) models correlate logP, polar surface area, and toxicity endpoints (e.g., LD50). SMILES notation (e.g., CC/C(=C/CCC(C=C)(C)O)/C from ) is used to generate 3D conformers in software like Open Babel .

Advanced Question: What methodologies assess ethyl linalool’s environmental impact and biodegradation pathways?

Methodological Answer:
OECD Guideline 301F (ready biodegradability) tests mineralization in activated sludge. Gas chromatography with headspace sampling monitors CO2 evolution. Ecotoxicity is evaluated via Daphnia magna acute toxicity (EC50) and algal growth inhibition (OECD 201). Metabolites are profiled using high-resolution LC-MS/MS. For example, ethyl linalool may hydrolyze to 3,7-dimethyl-1,6-nonadien-3-ol, which undergoes β-oxidation in microbial pathways, as seen in analogous terpenoids .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate
Reactant of Route 2
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1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.